molecular formula C5HF8N B3040016 2,2,3,3,4,4,5,5-Octafluoropentanenitrile CAS No. 145886-83-5

2,2,3,3,4,4,5,5-Octafluoropentanenitrile

Cat. No.: B3040016
CAS No.: 145886-83-5
M. Wt: 227.06 g/mol
InChI Key: RLAXGPNFIAFXPB-UHFFFAOYSA-N
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Description

Overview of Fluorinated Nitrile Chemistry

Fluorinated nitriles are a class of organic compounds that incorporate both a nitrile (-C≡N) group and one or more fluorine atoms. The strong electronegativity of fluorine significantly influences the electronic properties of the nitrile group, enhancing its polarity and affecting its reactivity. Generally, the chemistry of fluorinated nitriles involves reactions typical of the nitrile functional group, such as hydrolysis, reduction, and cycloadditions, but with modified reactivity due to the presence of fluorine. The carbon-fluorine bond is one of the strongest in organic chemistry, imparting high thermal and chemical stability to the molecule. This stability is a key feature of fluorinated compounds.

Significance of Perfluorinated Organic Compounds in Contemporary Chemical Science

Perfluorinated and polyfluorinated alkyl substances (PFAS) are synthetic organofluorine compounds with multiple fluorine atoms. ionike.com This class of compounds is renowned for its remarkable properties, including high thermal stability, chemical inertness, and both hydrophobic and oleophobic characteristics. greenpeace.to These properties have led to their use in a wide array of industrial and consumer products, such as non-stick coatings, stain-resistant fabrics, and fire-fighting foams. nih.govresearchgate.net The strength of the carbon-fluorine bond contributes to the persistence of these compounds in the environment. ionike.com In contemporary chemical science, research into perfluorinated compounds continues to be a dynamic field, driven by the need for new materials with tailored properties for advanced applications in electronics, pharmaceuticals, and materials science.

Research Trajectory of 2,2,3,3,4,4,5,5-Octafluoropentanenitrile within the Fluorinated Nitrile Class

A comprehensive search of scientific databases and chemical literature reveals a significant lack of specific research focused on this compound. While its analogues, such as 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol, are documented with associated CAS Registry Numbers and some physicochemical data, the same level of information is not available for the nitrile counterpart. This suggests that this compound is either a novel compound that has not yet been extensively studied or a chemical that has not found significant application to warrant detailed public documentation.

The absence of specific data precludes a detailed discussion of its synthesis, properties, and research applications. Any discourse on these aspects would be speculative and fall outside the bounds of established scientific findings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF8N/c6-2(7)4(10,11)5(12,13)3(8,9)1-14/h2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAXGPNFIAFXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(C(C(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF8N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2,3,3,4,4,5,5 Octafluoropentanenitrile and Its Analogs

Direct Synthetic Approaches to 2,2,3,3,4,4,5,5-Octafluoropentanenitrile

Direct and efficient synthesis of highly fluorinated aliphatic nitriles like this compound presents unique challenges due to the chemical inertness of perfluorinated chains and the reactivity of the nitrile group. Research in this specific area is ongoing, with various strategies being explored to achieve high yields and selectivity.

Reactions with Thiosemicarbazide (B42300) Derivatives Leading to Acylation and Addition Products

While specific literature detailing the reaction of this compound with thiosemicarbazide derivatives is not extensively available, the general reactivity of perfluoroalkanenitriles suggests that such reactions would proceed. Thiosemicarbazides are versatile reagents in the synthesis of various heterocyclic compounds. researchgate.netnih.gov The reaction with a perfluorinated nitrile would likely involve nucleophilic attack of the thiosemicarbazide at the electrophilic carbon of the nitrile group. This could lead to the formation of intermediate thiosemicarbazone-like structures, which could then undergo cyclization to form various heterocyclic systems such as thiadiazoles or triazoles. chemmethod.comresearchgate.net The reaction conditions would be crucial in directing the outcome, with factors such as solvent, temperature, and the presence of catalysts playing a significant role. mdpi.com

The general mechanism for the reaction of a nitrile with thiosemicarbazide involves the initial addition of the hydrazine (B178648) moiety of thiosemicarbazide to the nitrile carbon, followed by a proton transfer. The resulting intermediate can then undergo cyclization, often with the elimination of a small molecule like ammonia (B1221849) or water, to form a stable heterocyclic ring. The presence of the highly electronegative fluorine atoms in this compound would be expected to significantly enhance the electrophilicity of the nitrile carbon, potentially facilitating the initial nucleophilic attack by thiosemicarbazide.

Investigations into Novel Synthetic Pathways for Perfluorinated Nitriles

The development of novel synthetic pathways for perfluorinated nitriles is an active area of research, driven by the need for more efficient and environmentally benign methods. frontiersin.orgnih.govcas.cnresearchgate.net Traditional methods for the synthesis of aliphatic nitriles may not be directly applicable or efficient for their perfluorinated counterparts due to the unique electronic effects of the fluorine atoms.

One emerging strategy involves the use of sulfuryl fluoride (B91410) (SO₂F₂) mediated ring-opening cross-coupling reactions of cyclobutanone (B123998) oxime derivatives with alkenes. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net This method allows for the construction of δ-olefin-containing aliphatic nitriles with high selectivity. While not directly demonstrated for the synthesis of this compound, this approach offers a novel disconnection for the synthesis of functionalized nitriles and could potentially be adapted for fluorinated substrates.

Another area of investigation is the development of catalytic methods for the direct conversion of functional groups to nitriles under mild conditions. These methods often involve the use of transition metal catalysts or photoredox catalysis to activate substrates and facilitate the introduction of the cyano group. nih.gov The application of these modern synthetic techniques to the synthesis of perfluorinated nitriles holds promise for the development of more efficient and selective routes.

General Synthesis Strategies for Fluorinated Nitriles

Broader synthetic strategies that are applicable to a range of fluorinated nitriles provide a valuable toolbox for the synthesis of this compound and its analogs. These methods often focus on the introduction of fluorine or the nitrile group into a pre-existing carbon skeleton.

Radical Difunctionalization of 1,3-Enynes to Fluorinated Allenyl Nitriles

A powerful strategy for the synthesis of fluorinated nitriles involves the radical difunctionalization of 1,3-enynes. This method allows for the simultaneous introduction of a cyano group and a fluorinated alkyl group across the 1,4-positions of the enyne system, leading to the formation of fluorinated allenyl nitriles.

This transformation is typically achieved through a copper-catalyzed or photoredox-catalyzed process. The reaction proceeds via the generation of a perfluoroalkyl radical, which adds to the 1,3-enyne. The resulting allenyl radical is then trapped by a cyanide source to afford the desired fluorinated allenyl nitrile. This method offers high regioselectivity and functional group tolerance, making it a versatile tool for the synthesis of a variety of structurally diverse fluorinated nitriles.

Condensation Reactions of Fluoroaryl Nitriles in Heterocycle Synthesis

Fluoroaryl nitriles are valuable building blocks in the synthesis of a wide range of nitrogen-containing heterocyclic compounds. researchgate.net The strong electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic substitution and also influences the reactivity of the nitrile group.

Condensation reactions of fluoroaryl nitriles with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, provide efficient routes to a variety of heterocyclic systems, including pyrimidines, pyrazoles, and pyridines. These reactions often proceed through an initial nucleophilic addition to the nitrile group, followed by an intramolecular cyclization and aromatization sequence. The regioselectivity of these reactions can often be controlled by the substitution pattern on the fluoroaryl ring and the nature of the nucleophile.

Selective Metalation and Functionalization Techniques for Fluorinated Nitriles

The selective metalation of fluorinated nitriles, followed by quenching with an electrophile, provides a powerful method for the introduction of a wide range of functional groups. beilstein-journals.orgbeilstein-journals.org This approach takes advantage of the ability of fluorine and cyano groups to direct the deprotonation of an adjacent C-H bond.

The use of strong bases, such as lithium amides or Grignard reagents, can effect the regioselective metalation of fluorinated aromatic and heterocyclic nitriles. The resulting organometallic intermediates can then be reacted with a variety of electrophiles, including alkyl halides, aldehydes, ketones, and carbon dioxide, to afford a diverse array of functionalized fluorinated nitriles. This methodology has been successfully applied to the synthesis of highly substituted fluorinated building blocks for use in medicinal chemistry and materials science.

Recent advances in this area have focused on the use of mixed metal-amido bases, which can offer improved reactivity and selectivity. Density functional theory (DFT) calculations are often employed to rationalize the observed regioselectivity and to guide the development of new metalation protocols.

Reactivity and Mechanistic Investigations of 2,2,3,3,4,4,5,5 Octafluoropentanenitrile

Nucleophilic Reactivity Profiles of 2,2,3,3,4,4,5,5-Octafluoropentanenitrile

The nucleophilic reactivity of this compound is centered on the electron-deficient carbon atom of the nitrile group. The strong inductive effect of the octafluoroalkyl chain significantly enhances the electrophilicity of this site, making it susceptible to attack by strong nucleophiles.

Addition Reactions to the Nitrile Moiety

The primary mode of nucleophilic attack on perfluorinated nitriles like this compound is the addition to the carbon-nitrogen triple bond. Due to the polarization of the nitrile group, the carbon atom carries a partial positive charge and acts as an electrophile. Strong nucleophiles, particularly organometallic reagents, are required to overcome the stability of the nitrile triple bond and effect a reaction.

Research has shown that perfluoronitriles react with Grignard reagents. acs.org In a typical reaction, the carbanionic carbon of the organometallic reagent attacks the electrophilic nitrile carbon. libretexts.org This addition breaks the pi bond of the nitrile, forming a C-C bond and resulting in a tetrahedral intermediate, specifically a magnesium salt of a ketimine. Subsequent aqueous workup hydrolyzes this intermediate to yield a ketone. For example, the reaction with a Grignard reagent (R-MgX) would proceed as follows:

Nucleophilic Addition: The nucleophilic R-group from the Grignard reagent adds to the nitrile carbon.

Intermediate Formation: An imine salt intermediate is formed.

Hydrolysis: Acidic or basic workup hydrolyzes the imine to produce a perfluoroalkyl ketone.

The high electrophilicity of the nitrile carbon, enhanced by the fluorine substituents, facilitates this reaction. nih.gov Fluoro-substituted aliphatic nitriles have been shown to react efficiently with organometallic reagents to afford fluoro-substituted ketones. nih.gov

Role as a Nucleophilic Reagent in Complex Systems

This compound is not expected to function as a nucleophilic reagent. There are two potential sites for nucleophilicity in a nitrile: the nitrogen lone pair and the α-carbon (if it is deprotonated).

Nitrogen Lone Pair: The immense electron-withdrawing inductive effect of the C(_4)F(_8)H chain drastically reduces the electron density on the nitrogen atom. This lowers the basicity and nucleophilicity of the nitrogen lone pair to a negligible level, preventing it from attacking electrophilic centers.

α-Carbon: The molecule lacks any protons on the α-carbon (C2 position). Therefore, it cannot be deprotonated to form a nucleophilic α-carbanion or a related silyl (B83357) ketene (B1206846) imine, a pathway available to non-fluorinated nitriles like acetonitrile. richmond.edu

Due to these electronic and structural constraints, the compound's utility is confined to its role as an electrophile at the nitrile carbon.

Electrophilic Reactivity Profiles of this compound

While the nitrogen lone pair is a poor nucleophile, it can be protonated by very strong acids. This activation transforms the nitrile into a powerful electrophile, enabling reactions with weak nucleophiles like aromatic rings.

Investigations into Electrophilic Activation of the Nitrile Group

The electrophilic character of the nitrile group can be significantly enhanced through activation with strong acids. In the presence of a superacid, the nitrile nitrogen is protonated, forming a highly reactive nitrilium ion. nih.gov This process dramatically increases the electrophilicity of the nitrile carbon.

R-C≡N + H(_2)SO(_4) → [R-C≡N-H] + HSO(_4)

In superacidic media, such as trifluoromethanesulfonic acid (CF(_3)SO(_3)H), evidence suggests that dicationic, superelectrophilic species can be formed, which exhibit even greater reactivity. nih.gov This superelectrophilic activation is crucial for forcing the nitrile to react with weakly nucleophilic substrates. nih.gov The presence of electron-withdrawing fluorine atoms on the alkyl chain further enhances the electrophilic nature of the intermediate nitrilium ion, making fluoro-substituted nitriles more reactive in these acid-catalyzed reactions compared to their non-fluorinated counterparts. nih.gov

Superacid-Promoted Houben-Hoesch Reactions of Fluoro-substituted Aliphatic Nitriles

The Houben-Hoesch reaction is a classic acid-catalyzed process that acylates electron-rich aromatic compounds using nitriles to form aryl ketones. wikipedia.orgthermofisher.com While the traditional reaction requires highly activated arenes, the use of superacids allows the reaction to proceed even with less reactive arenes like benzene (B151609) and toluene. nih.govnih.gov

Fluoro-substituted aliphatic nitriles are particularly effective substrates for superacid-promoted Houben-Hoesch reactions. The reaction involves the formation of a highly electrophilic nitrilium ion intermediate in the superacid, which then performs an electrophilic aromatic substitution on the arene. The resulting iminium ion is subsequently hydrolyzed during workup to yield the final fluoroalkyl aryl ketone. nih.govwikipedia.org

Research on various fluoro-substituted nitriles has demonstrated their enhanced reactivity. The electron-withdrawing fluorine atoms stabilize the negative charge buildup during the reaction and increase the electrophilicity of the nitrilium ion, leading to good product yields. nih.gov While specific data for this compound is not detailed, results from analogous compounds in superacidic trifluoromethanesulfonic acid (CF(_3)SO(_3)H) illustrate the general reactivity.

Table 1. Yields of Fluoroalkyl Aryl Ketones from Superacid-Promoted Houben-Hoesch Reactions nih.gov
Fluoro-substituted NitrileAreneProductYield (%)
TrifluoroacetonitrileBenzene2,2,2-Trifluoroacetophenone72
TrifluoroacetonitrileToluene1-(p-tolyl)-2,2,2-trifluoroethan-1-one85
PentafluoropropionitrileBenzene2,2,3,3,3-Pentafluoropropiophenone65
PentafluoropropionitrileToluene1-(p-tolyl)-2,2,3,3,3-pentafluoropropan-1-one78
ChlorodifluoroacetonitrileBenzene2-Chloro-2,2-difluoroacetophenone75

Reaction Mechanism Elucidation for this compound Transformations

The reaction mechanisms of this compound are influenced by the presence of the highly electronegative perfluoroalkyl chain, which significantly impacts the electronic properties of the nitrile group. This section explores the elucidation of mechanisms for key transformations of this compound, drawing upon established principles of nitrile reactivity and studies of analogous fluorinated molecules.

The carbon-nitrogen triple bond in nitriles is inherently polar, rendering the carbon atom electrophilic. libretexts.org In this compound, the strong electron-withdrawing effect of the octafluorobutyl group further enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. numberanalytics.comfiveable.me This electronic feature is a central determinant of its reactivity.

Transformations of this compound can be broadly categorized into two main types: reactions involving the nitrile functional group and decomposition of the perfluoroalkyl chain.

Nucleophilic Addition to the Nitrile Group:

The primary reaction pathway for the nitrile group is nucleophilic addition. A key example of this is hydrolysis, which can be catalyzed by either acid or base.

Under basic conditions , the hydrolysis is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. chemistrysteps.com This is generally considered to be more facile for nitriles bearing electron-withdrawing groups. numberanalytics.com The reaction proceeds through a tetrahedral intermediate, which is then protonated to form an amide. Subsequent hydrolysis of the amide yields a carboxylate salt, which upon acidification, gives the corresponding carboxylic acid. chemistrysteps.comorganicchemistrytutor.com

The proposed mechanism for the base-catalyzed hydrolysis is as follows:

Nucleophilic attack: The hydroxide ion attacks the nitrile carbon.

Protonation: The resulting intermediate is protonated by water to form an imidic acid.

Tautomerization: The imidic acid tautomerizes to the more stable amide.

Further hydrolysis: The amide undergoes further base-catalyzed hydrolysis to the carboxylate.

Under acidic conditions , the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. libretexts.orgorganicchemistrytutor.compressbooks.pub This allows for the attack by a weaker nucleophile, such as water. libretexts.orgorganicchemistrytutor.com Similar to the base-catalyzed pathway, an amide intermediate is formed, which is then hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

The proposed mechanism for the acid-catalyzed hydrolysis involves these steps:

Protonation: The nitrile nitrogen is protonated by the acid.

Nucleophilic attack: A water molecule attacks the activated nitrile carbon.

Proton transfer: A proton is transferred from the oxygen to the nitrogen.

Tautomerization: The resulting species tautomerizes to a protonated amide.

Further hydrolysis: The amide is then hydrolyzed to the carboxylic acid.

Interactive Data Table: General Steps in Nitrile Hydrolysis

StepAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
1 Protonation of the nitrile nitrogenNucleophilic attack by hydroxide on the nitrile carbon
2 Nucleophilic attack by waterFormation of a tetrahedral intermediate
3 Formation of a protonated amide intermediateProtonation to form an amide
4 Hydrolysis of the amide to a carboxylic acidFurther hydrolysis of the amide to a carboxylate

Thermal Decomposition:

For perfluorinated molecules, the carbon-carbon bonds are generally the weakest points in the molecule, susceptible to homolytic cleavage at high temperatures. Therefore, a plausible initial step in the thermal decomposition of this compound is the cleavage of a C-C bond in the perfluoroalkyl chain, leading to the formation of perfluoroalkyl radicals. These highly reactive radical intermediates can then undergo a variety of subsequent reactions, such as recombination, disproportionation, or further fragmentation.

Potential decomposition products could include smaller perfluorinated alkanes, alkenes, and nitriles, as well as toxic gases like carbonyl fluoride (B91410) in the presence of oxygen. mdpi.com The exact product distribution would be dependent on factors such as temperature, pressure, and the presence of other reactive species.

Derivatives and Structural Modifications of 2,2,3,3,4,4,5,5 Octafluoropentanenitrile

Synthesis of Analogous Perfluorinated Nitriles and Their Structural Features

The synthesis of perfluorinated nitriles, including 2,2,3,3,4,4,5,5-octafluoropentanenitrile and its analogs, can be achieved through established methods for nitrile synthesis, adapted for fluorinated substrates. Common industrial and laboratory-scale methods include the dehydration of perfluoroalkyl amides and the nucleophilic substitution of perfluoroalkyl halides with cyanide salts (a variation of the Kolbe nitrile synthesis). wikipedia.org

The defining structural feature of this class of compounds is the carbon-nitrogen triple bond (C≡N) attached to a perfluoroalkyl chain. The high electronegativity of the fluorine atoms creates a powerful electron-withdrawing effect that propagates along the carbon chain. This results in a highly polarized C≡N bond, rendering the carbon atom significantly electrophilic and susceptible to attack by nucleophiles. libretexts.org This enhanced electrophilicity is a key factor differentiating the reactivity of perfluorinated nitriles from their non-fluorinated hydrocarbon counterparts. nih.gov The linear geometry of the cyano group, combined with the steric bulk of the perfluoroalkyl chain, also influences the approach of reagents and the stereochemical outcome of reactions. nih.gov

Table 1: Analogous Perfluorinated Nitriles

Compound Name Chemical Formula
Trifluoroacetonitrile CF₃CN
Pentafluoropropionitrile C₂F₅CN
Heptafluorobutyronitrile C₃F₇CN
This compound C₄F₈HCN
Nonafluoropentanenitrile C₄F₉CN

Functional Group Transformations and Derivatization Strategies

The reactive nitrile group of this compound serves as a gateway for numerous functional group transformations, enabling the synthesis of diverse and complex fluorinated molecules.

Perfluorinated nitriles are valuable precursors for the synthesis of fluoro-substituted ketones. One primary method involves the reaction with organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents. chemistrysteps.com In this reaction, the nucleophilic carbon of the organometallic compound attacks the electrophilic carbon of the nitrile. This forms an intermediate imine salt, which upon acidic hydrolysis, yields a ketone. libretexts.orgucalgary.camasterorganicchemistry.com The reaction halts at the ketone stage because the intermediate imine anion is stable and does not undergo a second nucleophilic addition. chemistrysteps.com

Another synthetic route is the Houben-Hoesch reaction, an acid-catalyzed process where the nitrile reacts with an electron-rich aromatic compound to produce an aryl ketone. wikipedia.org The presence of fluorine substituents on the nitrile can enhance its reactivity and that of the intermediate nitrilium ions, often leading to good yields of the corresponding fluorinated ketones.

Table 2: Synthesis of Fluoro-substituted Ketones from Perfluoroalkyl Nitriles (RfCN)

Reagent(s) Reaction Type Product Class
1. CH₃MgBr2. H₃O⁺ Grignard Reaction Methyl perfluoroalkyl ketone (RfCOCH₃)
1. C₆H₅Li2. H₃O⁺ Organolithium Addition Phenyl perfluoroalkyl ketone (RfCOC₆H₅)

The high reactivity of the perfluoroalkyl nitrile moiety makes it a useful synthon for constructing fluorinated heterocyclic systems, which are of significant interest in medicinal and materials chemistry. rsc.org The electron-withdrawing perfluoroalkyl group enhances the dienophilic and dipolarophilic character of the nitrile, facilitating cycloaddition reactions. nih.gov

A notable example is the synthesis of 1,2,4-oxadiazoles. Perfluoroalkyl nitriles react with hydroxylamine (B1172632) to form perfluoroacyl amidoxime (B1450833) intermediates. These intermediates can then be cyclized, often by reacting with another molecule of the perfluoroalkyl nitrile or its derivatives, to yield stable 3,5-bis(perfluoroalkyl)-1,2,4-oxadiazole rings. acs.org This strategy showcases the conversion of the linear nitrile into a key component of a five-membered aromatic heterocycle.

Table 3: Examples of Fluorinated Heterocycle Synthesis from Perfluoronitrile Precursors

Heterocyclic Scaffold General Reaction Type Key Intermediate
1,2,4-Oxadiazole Condensation/Cyclization Perfluoroacyl amidoxime
Thiazole [3+2] Cycloaddition Thiocarbonyl S-methanide

Perfluoroalkyl nitriles can be converted to perfluoroacyl imidates through a reaction analogous to the Pinner reaction. wikipedia.org This process involves the acid-catalyzed addition of an alcohol to the nitrile. The reaction proceeds by protonation of the nitrile nitrogen, which further enhances the electrophilicity of the carbon, followed by nucleophilic attack by the alcohol. The resulting product is a stable imidate ester hydrochloride salt, which can be neutralized to the free perfluoroacyl imidate. These imidates are versatile intermediates for synthesizing other nitrogen-containing compounds. acs.org

Table 4: Synthesis of Perfluoroacyl Imidates from a Perfluoroalkyl Nitrile (RfCN)

Alcohol Reagent Catalyst Product
Methanol (CH₃OH) HCl Methyl perfluoroacetimidate
Ethanol (CH₃CH₂OH) HCl Ethyl perfluoroacetimidate

Structure-Reactivity Relationships in this compound Derivatives

The relationship between structure and reactivity in derivatives of this compound is fundamentally governed by the electronic properties of the perfluoroalkyl group. The C₄F₉- moiety is one of the most powerful electron-withdrawing groups in organic chemistry.

This strong inductive effect (-I) is the primary determinant of the nitrile's reactivity, creating a pronounced electron deficiency on the nitrile carbon. escholarship.org This makes the nitrile group in perfluorinated compounds significantly more electrophilic and thus more reactive towards nucleophiles than in their non-fluorinated analogs. libretexts.orgnih.gov Reactions such as the addition of organometallic reagents or the formation of imidates are consequently more facile.

Once the nitrile is transformed into a derivative, the perfluoroalkyl group continues to influence the properties of the new functional group.

In fluoro-substituted ketones , the electron-withdrawing effect destabilizes the partial positive charge on the carbonyl carbon, increasing its susceptibility to nucleophilic attack compared to non-fluorinated ketones.

In fluorinated heterocyclic scaffolds , the perfluoroalkyl substituents increase the acidity of any N-H protons and influence the regioselectivity of further functionalization, such as electrophilic aromatic substitution, by deactivating the ring system.

In perfluoroacyl imidates , the group enhances the leaving group ability of the alkoxy portion, making them effective acylating agents.

The steric bulk of the perfluoro-n-butyl chain also plays a role, potentially hindering the approach of very large nucleophiles or directing the stereochemical outcome of addition reactions.

Table 5: Influence of the Perfluoroalkyl Group (Rf) on Reactivity

Structural Feature Electronic Effect Impact on Reactivity of the Nitrile Group
Perfluoroalkyl chain Strong inductive electron withdrawal (-I) Increases electrophilicity of nitrile carbon
Perfluoroalkyl chain Steric hindrance May influence the rate and stereoselectivity of nucleophilic attack

Spectroscopic Characterization and Advanced Analytical Methods for 2,2,3,3,4,4,5,5 Octafluoropentanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Nitrile Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated compounds like 2,2,3,3,4,4,5,5-Octafluoropentanenitrile, multinuclear NMR, particularly ¹⁹F NMR, provides invaluable information.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Investigations

Due to the complete absence of hydrogen atoms in its molecular structure, the ¹H NMR spectrum of this compound is expected to show no signals.

Conversely, ¹³C NMR spectroscopy is highly informative. The molecule possesses five distinct carbon environments, which should result in five unique signals in the proton-decoupled ¹³C NMR spectrum. The highly electronegative fluorine atoms cause a significant downfield shift (deshielding) for the carbons to which they are attached. The signal for the nitrile carbon (C1) is anticipated to appear in the typical region for nitriles, while the signals for the fluorinated carbons (C2, C3, C4, C5) are expected to be split into complex multiplets due to strong one-bond (¹JCF) and two-bond (²JCF) spin-spin coupling. One-bond carbon-fluorine coupling constants are typically large, often in the range of 250–300 Hz.

Table 1: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityCoupling Constant
C1 (-CN)110 - 120Triplet²JCF
C2 (-CF₂-)105 - 115Triplet of Triplets¹JCF, ²JCF
C3 (-CF₂-)105 - 115Triplet of Triplets¹JCF, ²JCF
C4 (-CF₂-)105 - 115Triplet of Triplets¹JCF, ²JCF
C5 (-CF₂H)108 - 118Triplet of Triplets¹JCF, ²JCF

Note: Predicted values are based on typical chemical shifts for fluorinated alkanes and nitriles. oregonstate.eduwisc.edulibretexts.org

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Elucidation

Fluorine-19 NMR is the most powerful NMR technique for characterizing fluoro-organic compounds, owing to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. huji.ac.ilalfa-chemistry.com The structure of this compound contains four chemically non-equivalent difluoromethylene (-CF₂-) groups, which should give rise to four distinct signals in the ¹⁹F NMR spectrum.

The chemical shifts are influenced by the proximity to the electron-withdrawing nitrile group. azom.com The -CF₂- group at the C2 position (alpha to the nitrile) is expected to be the most deshielded, appearing at the lowest field. The signals will exhibit complex splitting patterns due to homonuclear fluorine-fluorine (F-F) coupling with adjacent -CF₂- groups (typically ²JFF and ³JFF). Each signal is expected to appear as a triplet of triplets, assuming coupling to two adjacent and non-equivalent fluorine nuclei can be resolved.

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine EnvironmentPredicted Chemical Shift (δ) [ppm] (vs. CFCl₃)Predicted Multiplicity
F on C2-110 to -120Triplet
F on C3-120 to -130Triplet of Triplets
F on C4-125 to -135Triplet of Triplets
F on C5-125 to -135Triplet

Note: Predicted values are based on typical chemical shifts for perfluoroalkyl chains. ucsb.educolorado.edu

Elucidation of Molecular Structure and Conformation via Advanced NMR Techniques

While 1D NMR spectra are often sufficient for the structural confirmation of a simple molecule like this compound, advanced 2D NMR experiments can provide unambiguous proof of its structure. A two-dimensional ¹⁹F-¹⁹F COSY (Correlation Spectroscopy) experiment would reveal correlations between fluorine nuclei on adjacent carbon atoms, definitively confirming the connectivity of the perfluoroalkyl chain. Furthermore, a ¹³C-¹⁹F Heteronuclear Multiple Bond Correlation (HMBC) experiment could be employed to show long-range correlations (over two or three bonds) between specific carbon and fluorine atoms, solidifying the assignment of all signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. cardiff.ac.ukxmu.edu.cn These two methods are often complementary. kurouskilab.comdtu.dk For this compound, the key functional groups are the nitrile (C≡N) and the carbon-fluorine (C-F) bonds.

Nitrile (C≡N) Stretch: The stretching vibration of the nitrile group typically appears as a sharp, medium-intensity band in the IR spectrum between 2210 and 2260 cm⁻¹. This vibration is also Raman active.

Carbon-Fluorine (C-F) Stretches: C-F bonds give rise to very strong and characteristic absorption bands in the IR spectrum, typically in the 1000–1400 cm⁻¹ region. The multiplicity and exact position of these bands can be complex due to the coupling of vibrations in the perfluorinated chain. These vibrations are generally weaker in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupTechniqueCharacteristic Frequency (cm⁻¹)Expected Intensity
C≡NIR, Raman2210 - 2260Medium (IR), Strong (Raman)
C-FIR1000 - 1400Strong to Very Strong

Note: Frequency ranges are based on standard values for the indicated functional groups.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. msu.edu Using high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, which allows for the unambiguous confirmation of the molecular formula, C₅F₈N.

Upon ionization, the molecular ion can undergo fragmentation. chemguide.co.uk For perfluorinated compounds, the fragmentation is dominated by the cleavage of C-C bonds, which are weaker than C-F bonds. libretexts.org Plausible fragmentation pathways for this compound would involve the loss of various perfluorinated radical fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (Nominal Mass)Description
[C₅F₈N]⁺245Molecular Ion (M⁺)
[C₄F₆N]⁺195Loss of CF₂ radical
[C₃F₄N]⁺145Loss of C₂F₄
[C₄F₇]⁺181Loss of F and CN
[C₃F₅]⁺131Loss of C₂F₃N
[C₂F₃]⁺81Perfluoroethyl cation
[CF₃]⁺69Trifluoromethyl cation

Note: The listed fragments represent plausible cleavage patterns. miamioh.edulibretexts.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an experimental science for determining the precise atomic and molecular structure of a crystal. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the substance and measuring the angles and intensities of the diffracted beams. This data allows for the calculation of a three-dimensional electron density map of the crystal, from which the mean positions of the atoms, their chemical bonds, and other structural information can be determined.

A search of the available literature did not yield a published crystal structure for this compound. However, if a suitable single crystal could be grown and analyzed, this technique would provide definitive data on its solid-state conformation. Key structural parameters such as the exact bond lengths of the C-C, C-F, and C≡N bonds, as well as all bond angles and torsion angles, could be precisely measured. This would offer unparalleled insight into the molecule's three-dimensional geometry and the nature of intermolecular interactions within the crystal lattice.

Integration of Multiple Spectroscopic Techniques for Comprehensive Characterization of this compound

The comprehensive structural elucidation and purity assessment of a complex molecule like this compound necessitates a synergistic approach, integrating data from multiple spectroscopic techniques. While individual methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide valuable pieces of the structural puzzle, it is their combined interpretation that affords an unambiguous characterization. Each technique probes different aspects of the molecular structure, and their complementary nature is crucial for a complete analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for mapping the carbon-hydrogen framework and for probing the environment of fluorine atoms. thermofisher.com For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy would each provide critical information. The ¹H NMR spectrum is expected to be relatively simple, primarily showing signals for the single proton in the molecule, with its chemical shift and multiplicity influenced by the adjacent highly electronegative fluorine atoms. The ¹³C NMR would reveal the different carbon environments, including the carbon of the nitrile group and the fluorinated carbons. Crucially, ¹⁹F NMR spectroscopy offers detailed insight into the fluorine environments and their coupling with each other, which is instrumental in confirming the sequence of the fluorinated carbons.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com In the case of this compound, the most characteristic absorption band would be that of the nitrile (C≡N) group, which typically appears in the region of 2210-2260 cm⁻¹. The presence of numerous C-F bonds would also give rise to strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The absence of absorptions corresponding to other functional groups, such as O-H or C=O stretches, can be used to confirm the purity of the compound. libretexts.org

The true power of spectroscopic characterization lies in the integration of these techniques. For instance, while IR spectroscopy would confirm the presence of a nitrile group, NMR spectroscopy would define its position within the fluorinated alkyl chain. Similarly, the molecular weight determined by mass spectrometry provides a crucial check for the structure proposed based on NMR and IR data. The fragmentation pattern observed in MS can be rationalized and confirmed by the known bonding arrangement from NMR. This multi-faceted approach ensures a comprehensive and reliable characterization of this compound, leaving little room for structural ambiguity.

Due to the limited availability of specific experimental data for this compound in publicly accessible databases, the following tables represent predicted or typical spectroscopic data based on the known effects of fluorine substitution and the characteristic behavior of nitrile compounds.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H6.0 - 7.0Triplet of tripletsJ(H,F), J(H,F)CHF₂
¹³C~110Singlet-CN
¹³C105 - 120MultipletJ(C,F)CF₂ groups
¹³C100 - 115MultipletJ(C,F)CHF₂
¹⁹F-110 to -120MultipletJ(F,F), J(F,H)CF₂ adjacent to CHF₂
¹⁹F-120 to -130MultipletJ(F,F)Internal CF₂ groups
¹⁹F-130 to -140MultipletJ(F,F)CF₂ adjacent to CN

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
2240 - 2260MediumC≡N stretchNitrile
1300 - 1400StrongC-F stretchFluoroalkane
1100 - 1250StrongC-F stretchFluoroalkane
2900 - 3000WeakC-H stretchMethine (CHF₂)

Table 3: Expected Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonIdentity of Neutral Loss
[M]+[C₅HF₈N]+-
[M-F]+[C₅H₈N]+F•
[M-CF₃]+[C₄HF₅N]+CF₃•
[M-C₂F₅]+[C₃HF₃N]+C₂F₅•
[CN]+[CN]+C₄HF₈•

Computational and Theoretical Chemistry Studies of 2,2,3,3,4,4,5,5 Octafluoropentanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to yield information on molecular orbitals, charge distribution, and reactivity. chalmers.se

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It offers a balance between computational cost and accuracy, making it suitable for predicting a range of properties for molecules such as 2,2,3,3,4,4,5,5-Octafluoropentanenitrile. cmu.eduresearchgate.net

DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G**), can be used to optimize the molecule's geometry and compute its electronic properties. researchgate.net Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical stability and reactivity. emerginginvestigators.org A larger gap typically implies higher stability and lower reactivity.

Furthermore, DFT is instrumental in predicting spectroscopic data. By calculating vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. These calculated frequencies can be correlated with experimental spectra to confirm molecular structure and identify characteristic functional group vibrations, such as the C≡N stretch of the nitrile group and the C-F stretches of the fluorinated alkyl chain. researchgate.net

Regioselectivity in chemical reactions, for instance, in cycloadditions or nucleophilic attacks at the nitrile carbon, can also be elucidated. mdpi.com By mapping the electrostatic potential (ESP) on the molecule's surface, regions susceptible to electrophilic or nucleophilic attack can be identified, thus predicting how the molecule will interact with other reagents.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These values are representative examples of what a DFT study would yield and are based on typical results for similar fluorinated compounds.)

PropertyCalculated ValueSignificance
HOMO Energy-8.5 eVIndicates energy of the outermost electrons; relates to ionization potential.
LUMO Energy-0.5 eVIndicates energy of the lowest available electron orbital; relates to electron affinity.
HOMO-LUMO Gap8.0 eVSuggests high chemical stability and low reactivity. emerginginvestigators.org
Dipole Moment3.5 DIndicates a highly polar molecule due to electronegative F atoms and the nitrile group.
C≡N Stretch Freq.~2250 cm⁻¹Characteristic IR absorption for the nitrile functional group.

Ab initio methods are computational chemistry methods based on quantum mechanics that are not parameterized with experimental data. scispace.com The Hartree-Fock (HF) method is the simplest ab initio method, but it neglects electron correlation, which can be important for accurate predictions.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), are built upon the HF method to include electron correlation. chalmers.se While computationally more demanding than DFT, these methods can provide more accurate predictions of molecular energies, geometries, and other properties. rsdjournal.org For a molecule like this compound, these high-level calculations could be used to obtain benchmark data for thermochemical properties, such as the heat of formation, or to study reaction barriers with high accuracy.

Molecular Dynamics and Simulation Studies of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. rsc.org An MD simulation for this compound would involve modeling a system of many such molecules in a simulation box, often with a solvent, to study its condensed-phase properties. nist.gov

These simulations rely on a force field—a set of parameters that describe the potential energy of the system. For a fluorinated nitrile, the force field would need to accurately represent the interactions of the polar nitrile headgroup and the fluorophilic/hydrophobic perfluoroalkyl tail.

MD simulations can provide insights into:

Liquid Structure: How molecules arrange themselves with respect to their neighbors, which can be quantified using radial distribution functions. researchgate.net

Thermodynamic Properties: Such as density, heat of vaporization, and solvation free energy in different solvents.

Dynamical Properties: Including self-diffusion coefficients and rotational correlation times, which describe how molecules move and tumble in the liquid phase. arxiv.org

By simulating its behavior in mixtures, for example with water or organic solvents, MD can predict how this compound would partition between different phases, a key property for environmental fate or industrial applications. rsc.org

Theoretical Predictions of Reaction Pathways and Transition States in Perfluorinated Nitrile Chemistry

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction. dtu.dk For perfluorinated nitriles, this includes predicting the mechanisms and kinetics of important reactions such as hydrolysis, reduction, or cycloaddition. mdpi.comlibretexts.org

Using methods like DFT, researchers can calculate the geometries and energies of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, theoretical studies could investigate:

Hydrolysis: The mechanism of acid- or base-catalyzed hydrolysis to form the corresponding carboxylic acid or amide. libretexts.org Calculations would identify the transition states for water/hydroxide (B78521) attack and subsequent steps.

Reduction: The pathway for reduction of the nitrile group to an amine, identifying intermediates and the energy barriers involved.

Nucleophilic Addition: The reaction with organometallic reagents (e.g., Grignard reagents) to form ketones, predicting the stability of the intermediate imine salt. libretexts.org

Table 2: Hypothetical Reaction Pathway Analysis for the Hydrolysis of this compound (Note: These values are illustrative examples of what a computational study of a reaction pathway would produce.)

Reaction StepTransition StateCalculated Activation Energy (kcal/mol)Reaction Type
Nucleophilic Attack by OH⁻TS115.2Rate-determining step
Proton TransferTS23.5Fast protonation
Tautomerization to AmideTS38.1Formation of intermediate

Elucidation of Structure-Property Relationships from Computational Modeling

Computational modeling is essential for establishing quantitative structure-property relationships (QSPR). researchgate.netliverpool.ac.uk These models correlate a molecule's structural or calculated quantum chemical features (descriptors) with its observed physical, chemical, or biological properties. nih.govresearchgate.net

For this compound, computational modeling can elucidate how its specific structure leads to its unique properties:

Effect of Fluorination: The presence of eight fluorine atoms dramatically influences the molecule's properties. emerginginvestigators.org Fluorine's high electronegativity creates strong C-F bonds and withdraws electron density from the carbon chain, affecting the reactivity of the nitrile group. This inductive effect would make the nitrile carbon more electrophilic and susceptible to nucleophilic attack compared to its non-fluorinated counterpart.

Polarity and Intermolecular Forces: The combination of the highly polar nitrile group and the perfluorinated chain results in a molecule with a significant dipole moment and unique intermolecular interactions. Unlike hydrocarbons, fluorocarbons are known to be both hydrophobic and lipophobic, leading to distinct solvation behaviors.

Thermal and Chemical Stability: The strength of C-F bonds contributes to the high thermal stability of perfluorinated compounds. The HOMO-LUMO gap, calculable via DFT, provides a quantitative measure of its chemical stability. emerginginvestigators.org

By systematically modifying the structure in silico (e.g., changing the chain length, removing fluorine atoms) and calculating the resulting properties, a clear and predictive relationship between the molecular structure of perfluorinated nitriles and their macroscopic behavior can be established. nih.gov

Advanced Applications and Research Horizons of 2,2,3,3,4,4,5,5 Octafluoropentanenitrile in Functional Materials

Contributions to Electrolyte Systems for High-Energy-Density Batteries

The development of high-energy-density batteries, particularly those utilizing lithium metal or high-voltage cathodes, is often hindered by the limitations of conventional carbonate-based electrolytes. These electrolytes suffer from poor oxidative stability at high potentials and detrimental reactivity with highly reactive anodes. cip.com.cnbohrium.com Fluorinated nitriles, including 2,2,3,3,4,4,5,5-Octafluoropentanenitrile, are being investigated as powerful solvents and additives to overcome these challenges. cip.com.cn

The incorporation of fluorinated nitriles into battery electrolytes introduces several beneficial mechanistic changes to the system. Nitrile compounds, in general, are recognized for their high dielectric constant and excellent oxidative stability, making them suitable for high-voltage applications. cip.com.cnnih.gov The presence of extensive fluorination in molecules like this compound further enhances these properties.

The strong electron-withdrawing effect of the perfluoroalkyl chain stabilizes the molecule against oxidation, widening the electrochemical stability window of the electrolyte. ucl.ac.uk Furthermore, fluorinated nitriles can modify the solvation structure of lithium ions (Li⁺). Research on analogous compounds like 3-(2,2,3,3,3-pentafluoropropoxy)propanenitrile (F5EON) shows that they can form weakly solvated structures with Li⁺. acs.orgacs.org This weak solvation facilitates faster desolvation kinetics, which is crucial for rapid ion transport and high-power performance. acs.org

As additives, these compounds play a critical role in forming a stable and effective solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. bohrium.com During the initial charging cycles, the fluorinated nitrile can be preferentially reduced at the anode surface. This decomposition process leads to the formation of an interphase rich in lithium fluoride (B91410) (LiF). researchgate.net A LiF-rich SEI is known to be dense, electronically insulating, and an excellent conductor of Li⁺ ions, which effectively suppresses the growth of lithium dendrites and minimizes parasitic side reactions with the electrolyte. researchgate.netucsd.edu

The mechanistic advantages of using fluorinated nitriles translate directly into significant improvements in battery performance. The primary challenge for standard nitrile solvents is their poor compatibility with lithium metal anodes. acs.org However, fluorination of the nitrile molecule greatly improves this compatibility by promoting the formation of a stable, protective LiF-based SEI. cip.com.cnacs.org This enhanced interfacial stability leads to higher Coulombic efficiency and extended cycle life for lithium metal batteries. ucl.ac.uk

On the cathode side, the high oxidative stability of fluorinated nitriles prevents electrolyte decomposition at high operating voltages (e.g., >4.4 V). bohrium.comucl.ac.uk This protection helps to maintain the structural integrity of high-voltage cathode materials, such as nickel-rich NCM (LiNiₓCoᵧMnzO₂), by preventing the dissolution of transition metal ions and mitigating parasitic reactions. bohrium.com The resulting stable CEI reduces charge transfer impedance at the cathode surface. researchgate.net

The synergistic effect of improved anode and cathode compatibility leads to batteries with higher energy density, better safety profiles, and superior long-term cycling stability. For example, a study on a fluorinated nitrile-based electrolyte in a Li/CFₓ battery demonstrated a superior energy density of 1703 Wh·kg⁻¹ compared to 1348 Wh·kg⁻¹ for a baseline electrolyte. acs.org

Table 1: Comparative Electrochemical Performance of Standard vs. Fluorinated Nitrile-Based Electrolytes (Based on Analogous Systems)
Performance MetricStandard Carbonate ElectrolyteFluorinated Nitrile ElectrolyteReference
Energy Density (Wh·kg⁻¹)13481703 acs.org
Anode Interphase CompositionPrimarily organic lithium compounds (e.g., Li₂CO₃)Rich in inorganic LiF researchgate.net
Cycling Stability (Capacity Retention after 300 cycles)< 60%81.5% mdpi.com
Li Plating/Stripping Coulombic Efficiency~89.8%~96% ucl.ac.uk

Utility as Molecular Building Blocks in Complex Organic Synthesis for Diverse Chemical Entities

Beyond energy storage, this compound serves as a valuable molecular building block in organic synthesis. nih.gov Its structure contains two key reactive sites: the highly polar nitrile (-C≡N) group and the electron-deficient perfluoroalkyl chain. This duality allows it to be a precursor for a wide array of complex and functionally diverse chemical entities. nih.govnumberanalytics.com

The nitrile group is a versatile functional handle that can be transformed into various other groups, such as amines, amides, and carboxylic acids, or it can participate in cyclization reactions to form nitrogen-containing heterocycles. nih.govresearchgate.net The synthesis of heterocyclic compounds is of immense importance in medicinal chemistry and materials science. nih.gov The incorporation of the octafluoropentyl moiety via this building block can introduce unique properties to the final molecule, including enhanced metabolic stability in pharmaceuticals or modified electronic properties in organic materials. ekb.eg

Perfluorinated substituents are essential components in pharmaceuticals, agrochemicals, and advanced materials. nih.gov The use of building blocks like this compound allows for the precise introduction of a C4F8 chain, which can significantly alter the lipophilicity, binding affinity, and stability of a target molecule. Synthetic strategies leveraging such fluorinated building blocks are crucial for creating novel compounds with tailored functionalities. nih.gov

Emerging Roles in Advanced Materials Science (e.g., Cosurfactant Function in Nanocrystal Synthesis)

The unique amphiphilic nature of this compound—possessing a polar nitrile "head" and a nonpolar, fluorous "tail"—positions it for emerging roles in materials science, particularly in the synthesis of nanomaterials. Fluorinated surfactants are known to have distinct advantages over their hydrocarbon counterparts, including lower surface tension, high thermal and chemical stability, and both hydrophobic and oleophobic characteristics. researchgate.netnih.gov

In the synthesis of nanocrystals, surfactants are crucial for controlling nucleation and growth, stabilizing particles, and directing the final size and shape of the crystals. obrien-research.org Fluorinated surfactants and cosurfactants can be particularly effective in creating uniform, size-controlled nanoparticles. frontiersin.org The fluorous tail of a molecule like this compound would exhibit strong phase separation from hydrocarbon solvents or precursors, which can be leveraged to create highly defined interfaces during particle formation.

This behavior is especially valuable in the synthesis of core-shell nanoparticles or in fluorous-phase synthesis, where the distinct properties of fluorinated compounds are used to control reaction environments. frontiersin.orgnih.gov As researchers continue to seek precise control over nanoscale architectures, the application of specialized fluorinated molecules like this compound as functional cosurfactants represents a promising frontier in advanced materials synthesis. researchgate.net

Q & A

Basic Question: What spectroscopic techniques are most effective for characterizing 2,2,3,3,4,4,5,5-Octafluoropentanenitrile?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F^{19}\text{F} and 13C^{13}\text{C} NMR, is critical for resolving fluorine-rich environments. For example, 19F^{19}\text{F} NMR chemical shifts for perfluorinated compounds typically range between -70 to -140 ppm, aiding in structural confirmation . Fourier Transform Infrared (FTIR) spectroscopy can identify nitrile (C≡N) stretching vibrations (~2240 cm1^{-1}) and C-F bonds (1100–1250 cm1^{-1}). X-ray crystallography (as used in related fluorinated diols ) may also validate molecular geometry but requires high-quality single crystals.

Advanced Question: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electron density distribution and frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack. For fluorinated nitriles, electron-withdrawing fluorine atoms lower LUMO energies, enhancing reactivity toward nucleophiles. Studies on analogous fluorinated alcohols suggest solvent polarity (e.g., acetonitrile vs. DMSO) significantly impacts activation barriers. Computational workflows should benchmark against experimental kinetics data to validate accuracy .

Basic Question: What are the key safety considerations when handling this compound?

Methodological Answer:
Perfluorinated nitriles require stringent safety protocols due to potential toxicity and flammability (flash point ~75°C, as seen in related fluoroalcohols ). Key measures include:

  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile) and safety goggles.
  • Storage : Inert gas-purged containers to prevent moisture absorption or decomposition.
    Safety data for structurally similar compounds (e.g., 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol ) should inform risk assessments.

Advanced Question: How do steric and electronic effects influence the stability of this compound under acidic or basic conditions?

Methodological Answer:
The compound’s stability is governed by:

  • Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the nitrile group, reducing hydrolysis rates.
  • Steric Effects : Perfluorination creates a steric shield around the nitrile, further inhibiting nucleophilic attack.
    Controlled stability studies (e.g., in pH 1–14 buffers at 25–80°C) with HPLC or GC-MS monitoring can quantify degradation products. For example, fluorinated acids (e.g., 2,2,3,3,4,4,5,5-octafluorovaleric acid ) may form under basic conditions.

Basic Question: What synthetic routes are reported for this compound?

Methodological Answer:
Two primary methods are:

Fluorination of Preformed Nitriles : Using SF4_4 or HF-pyridine to replace hydroxyl or carbonyl groups with fluorine.

Cyanidation of Fluorinated Precursors : Reaction of perfluorinated alcohols (e.g., 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol ) with cyanating agents like NaCN or Tosyl Cyanide.
Yields depend on reaction temperature, solvent (e.g., DMF or THF), and catalyst (e.g., phase-transfer catalysts).

Advanced Question: How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer:
A 2k^k factorial design evaluates variables like temperature (X1_1), catalyst loading (X2_2), and solvent polarity (X3_3). For example:

FactorLow Level (-1)High Level (+1)
X1_160°C100°C
X2_20.5 mol%2.0 mol%
X3_3DMFTHF

Response Surface Methodology (RSM) models interactions to maximize yield and minimize side products (e.g., fluorinated esters or amides). Orthogonal arrays reduce experimental runs while maintaining statistical validity .

Basic Question: What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:
Challenges include:

  • Co-elution in Chromatography : Fluorinated byproducts (e.g., 2,2,3,3,4,4,5,5-octafluorovaleric acid ) may overlap with the target. Use GC-MS with a high-polarity column (e.g., DB-FFAP) or LC-MS with a C18 column and ion-pairing agents.
  • Sensitivity : Fluorinated compounds often exhibit low UV absorbance. Derivatization (e.g., silylation for GC) enhances detectability .

Advanced Question: How does the compound’s fluorination pattern affect its dielectric properties in material science applications?

Methodological Answer:
The perfluorinated backbone increases hydrophobicity and reduces dielectric constant (ε), making it suitable for low-k materials. Comparative studies with partially fluorinated analogs (e.g., 3,5-Difluorophenylacetonitrile ) show ε values correlate with fluorine content and molecular symmetry. Impedance spectroscopy (1 Hz–1 MHz) and DFT-calculated dipole moments validate experimental trends.

Basic Question: What thermodynamic data (e.g., ΔHf_ff​, ΔG) are available for this compound?

Methodological Answer:
Experimental data are sparse, but estimates can be derived via group contribution methods or computational thermochemistry (e.g., Gaussian’s CBS-QB3). For related compounds (e.g., 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol ):

PropertyValue
Density1.519 g/cm³
Boiling Point140–142°C
Enthalpy of Formation-950 kJ/mol (estimated)

Advanced Question: How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 18O^{18}\text{O}18O) elucidate degradation pathways of this compound in environmental studies?

Methodological Answer:
13C^{13}\text{C}-labeled nitrile groups track carbon fate during hydrolysis or photolysis. For example:

  • Hydrolysis : 18O^{18}\text{O}-labeling in H2_2O identifies incorporation into carboxylate products.
  • Photodegradation : LC-HRMS monitors 13C^{13}\text{C}-CO2_2 evolution. Such methods align with EPA frameworks for fluorinated pollutants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.